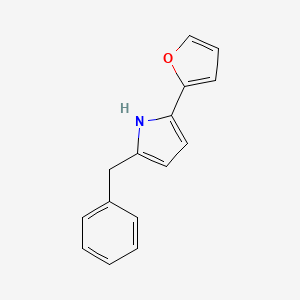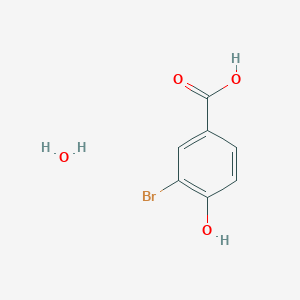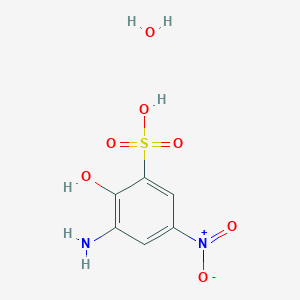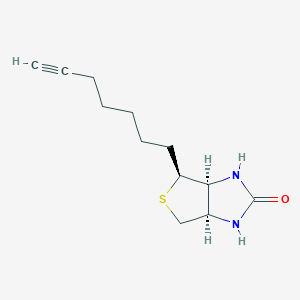
DecarboxyBiotin-Alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DecarboxyBiotin-Alkyne is a biotinylated alkyne compound that is used in various scientific research applications. It is a highly reactive compound that can be used to study protein-protein interactions, protein-DNA interactions, and other biochemical and physiological processes. This compound has a number of advantages over other biotinylation methods, including its high reactivity, its ability to be used in a variety of applications, and its low cost.
科学研究应用
DecarboxyBiotin-Alkyne is widely used in a variety of scientific research applications. It is commonly used to study protein-protein interactions, protein-DNA interactions, and other biochemical and physiological processes. It can also be used in bioconjugation reactions, such as the formation of biotinylated antibodies or enzymes. Additionally, this compound can be used to study the structure and function of proteins, as well as the effects of drugs and other compounds on proteins.
作用机制
Target of Action
DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .
Biochemical Pathways
It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .
Result of Action
The result of this compound’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .
实验室实验的优点和局限性
DecarboxyBiotin-Alkyne has a number of advantages over other biotinylation methods. It is highly reactive and can be used in a variety of applications. Additionally, it is relatively inexpensive and can be easily carried out in the laboratory.
However, this compound also has a number of limitations. It is not as stable as other biotinylation methods and may require additional steps to ensure its stability. Additionally, the reaction of this compound with proteins and other biomolecules is highly specific and may not be suitable for all applications.
未来方向
There are a number of potential future directions for DecarboxyBiotin-Alkyne. One potential direction is to further optimize the reaction conditions for this compound to improve its stability and reactivity. Additionally, this compound can be used to study the effects of drugs and other compounds on proteins, as well as the effects of protein-protein and protein-DNA interactions on cellular physiology. Finally, this compound can be used to develop new bioconjugation reactions for the study of proteins and other biomolecules.
合成方法
DecarboxyBiotin-Alkyne is synthesized by a two-step process. The first step involves the reaction of biotin-hydrazide with an alkyne compound in the presence of a base. This reaction results in the formation of an alkyne-biotin hydrazone. The second step involves the reaction of the alkyne-biotin hydrazone with a decarboxylating agent, such as sodium hydroxide or potassium hydroxide, to form this compound. This reaction is highly efficient and can be easily carried out in the laboratory.
属性
IUPAC Name |
(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZBYFQQMRYQB-DCAQKATOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)

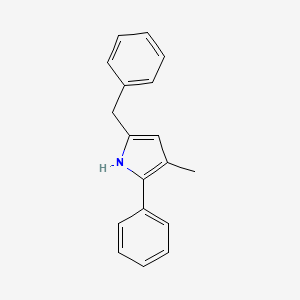

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)
